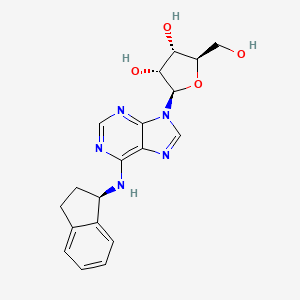

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine

Vue d'ensemble

Description

PD 117519, également connu sous le nom de ®-N-(2,3-dihydro-1H-indén-1-yl)adénosine, est un composé qui agit comme un agoniste du récepteur de l'adénosine A2A. Il a été étudié pour ses effets pharmacologiques potentiels, en particulier dans la recherche cardiovasculaire. PD 117519 se lie sélectivement aux récepteurs A2 de l'adénosine par rapport aux récepteurs A1, ce qui en fait un outil précieux pour étudier les rôles physiologiques et pharmacologiques des récepteurs de l'adénosine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du PD 117519 implique la réaction de la 2,3-dihydro-1H-indén-1-amine avec l'adénosine. La réaction se produit généralement dans des conditions douces, avec l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) pour faciliter la réaction. Le produit est ensuite purifié par cristallisation ou chromatographie pour atteindre une pureté élevée .

Méthodes de production industrielle : La production industrielle du PD 117519 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. L'utilisation de systèmes automatisés et de réacteurs à écoulement continu peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : PD 117519 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le PD 117519 en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire au niveau de la partie adénosine, conduisant à la formation de différents dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les halogénures ou les amines dans des conditions basiques.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la substitution peut produire divers dérivés substitués .

4. Applications de la recherche scientifique

PD 117519 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les interactions des récepteurs de l'adénosine et les voies de signalisation.

Biologie : Étudié pour ses effets sur les processus cellulaires médiés par les récepteurs de l'adénosine.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires, telles que l'hypertension artérielle et les arythmies.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs de l'adénosine

5. Mécanisme d'action

PD 117519 exerce ses effets en se liant sélectivement aux récepteurs de l'adénosine A2A. Cette liaison active le récepteur, conduisant à une cascade d'événements de signalisation intracellulaires. L'activation des récepteurs de l'adénosine A2A entraîne la modulation de divers processus physiologiques, notamment la vasodilatation, la régulation de la fréquence cardiaque et les réponses anti-inflammatoires. Les cibles moléculaires et les voies impliquées comprennent la signalisation de l'adénosine monophosphate cyclique (AMPc) et l'activation de la protéine kinase A (PKA) .

Applications De Recherche Scientifique

Chemical Properties and Structure

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine possesses a distinctive indene moiety that enhances its pharmacological properties compared to traditional adenosine derivatives. Its chemical structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It acts as an inhibitor of Myeloid differentiation factor-88 (MyD88), a key adapter protein in the innate immune response. By blocking MyD88 activity, this compound can mitigate conditions such as neuroinflammation and autoimmune diseases like systemic lupus erythematosus.

Cancer Treatment

The compound has shown promise in cancer therapy due to its ability to influence apoptotic pathways. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been evaluated for its anti-proliferative effects against liver cancer cells (HepG2), showcasing significant cytotoxicity .

Neuroprotective Effects

The compound's structural similarity to adenosine suggests potential neuroprotective properties. It may help in treating neurodegenerative diseases by enhancing cerebral blood flow and reducing oxidative stress, thereby protecting neuronal cells from damage .

Case Studies

Mécanisme D'action

PD 117519 exerts its effects by selectively binding to adenosine A2A receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of adenosine A2A receptors results in the modulation of various physiological processes, including vasodilation, heart rate regulation, and anti-inflammatory responses. The molecular targets and pathways involved include cyclic adenosine monophosphate (cAMP) signaling and protein kinase A (PKA) activation .

Comparaison Avec Des Composés Similaires

PD 117519 est comparé à d'autres agonistes des récepteurs de l'adénosine, tels que :

CGS 21680 : Un autre agoniste sélectif du récepteur de l'adénosine A2A avec des effets pharmacologiques similaires.

NECA (5'-N-éthylcarboxamidoadénosine) : Un agoniste non sélectif des récepteurs de l'adénosine qui se lie à plusieurs sous-types de récepteurs de l'adénosine.

Unicité : PD 117519 est unique par sa forte sélectivité pour les récepteurs de l'adénosine A2A par rapport aux récepteurs A1, ce qui en fait un outil précieux pour étudier les rôles spécifiques des récepteurs A2A dans divers contextes physiologiques et pharmacologiques .

Activité Biologique

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine, also known as PD 117519, is a purine nucleoside analogue that serves as a selective agonist for adenosine A2A receptors. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and cancer treatment. This article delves into its biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound selectively binds to adenosine A2A receptors, activating G-proteins that stimulate adenylate cyclase. This activation results in increased levels of cyclic AMP (cAMP), which mediates various physiological responses such as vasodilation and modulation of neurotransmitter release. The compound demonstrates a higher affinity for A2A receptors compared to A1 receptors, making it a valuable tool for studying adenosine receptor functions.

Physiological Effects

The physiological effects of this compound include:

- Cardiovascular Effects : It has been shown to increase heart rate and decrease systolic blood pressure in normotensive canine models.

- Neuroprotective Properties : Its interaction with A2A receptors suggests potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties by influencing tumor microenvironment and cell signaling pathways associated with cancer progression.

Case Studies

Several studies have explored the biological activity of this compound:

- Cardiovascular Research : In a study involving normotensive dogs, administration of this compound resulted in significant reductions in blood pressure without adverse effects at lower doses. This suggests its potential as an antihypertensive agent.

- Neuropharmacology : Research indicates that this compound may modulate dopaminergic signaling pathways, which could have implications for treating conditions like Parkinson's disease.

- Anticancer Studies : Investigations into the compound's effect on cancer cell lines have shown promising results in inhibiting cell proliferation, suggesting its role as a potential anticancer therapeutic.

Comparative Analysis

To provide a clearer understanding of this compound's biological activity relative to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Purine Nucleoside Analogue | Selective A2A receptor agonist | Cardiovascular effects; potential neuroprotective and anticancer properties |

| Adenosine | Natural Purine Nucleoside | Essential for energy transfer | Modulates various physiological processes |

| 2-Aminoadenosine | Purine Nucleoside Analogue | Neuroprotective effects | Potential use in neurodegenerative diseases |

| N6-Methyladenosine | Modified Purine Nucleoside | Involved in RNA methylation | Critical for gene expression regulation |

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKMJUWPFLDDRS-BYMDKACISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242219 | |

| Record name | PD 117519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96392-15-3 | |

| Record name | PD 117519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.